molecular formula C25H25N3O2 B12123396 4-methyl-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide CAS No. 4901-60-4

4-methyl-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide

Cat. No.: B12123396
CAS No.: 4901-60-4
M. Wt: 399.5 g/mol
InChI Key: XJOJINQRNMZPLL-UHFFFAOYSA-N
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Description

4-methyl-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, a benzamide moiety, and a substituted phenyl group, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide typically involves multiple steps, including the formation of the quinazolinone core and subsequent functionalization. One common method involves the condensation of anthranilic acid derivatives with isocyanates or carbamates, followed by cyclization to form the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the aromatic rings .

Scientific Research Applications

4-methyl-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methyl-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as tankyrase, which play vital roles in cellular processes. This inhibition can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and other critical functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-methyl-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide include other quinazolinone derivatives and benzimidazoles. These compounds share structural similarities and may exhibit comparable biological activities .

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of the benzamide moiety.

Properties

CAS No.

4901-60-4

Molecular Formula

C25H25N3O2

Molecular Weight

399.5 g/mol

IUPAC Name

4-methyl-N-[5-oxo-7-(4-propan-2-ylphenyl)-7,8-dihydro-6H-quinazolin-2-yl]benzamide

InChI

InChI=1S/C25H25N3O2/c1-15(2)17-8-10-18(11-9-17)20-12-22-21(23(29)13-20)14-26-25(27-22)28-24(30)19-6-4-16(3)5-7-19/h4-11,14-15,20H,12-13H2,1-3H3,(H,26,27,28,30)

InChI Key

XJOJINQRNMZPLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)C(C)C

Origin of Product

United States

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